molecular formula C14H15F2N3O3S2 B7016047 N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide

Cat. No.: B7016047
M. Wt: 375.4 g/mol
InChI Key: OWSKESZFEAFIBF-UHFFFAOYSA-N
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Description

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of difluoro, propylsulfonylamino, and thiazolyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O3S2/c1-2-3-24(21,22)19-13-6-12(10(15)5-11(13)16)18-14(20)4-9-7-23-8-17-9/h5-8,19H,2-4H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSKESZFEAFIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=C(C(=C1)NC(=O)CC2=CSC=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the difluoro and propylsulfonylamino groups: These groups can be introduced via nucleophilic substitution reactions using suitable fluorinating agents and sulfonyl chlorides, respectively.

    Coupling of the thiazole and phenyl rings: This step involves the formation of an amide bond between the thiazole and phenyl intermediates, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(1,3-thiazol-4-yl)acetamide is unique due to its combination of difluoro, propylsulfonylamino, and thiazolyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

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